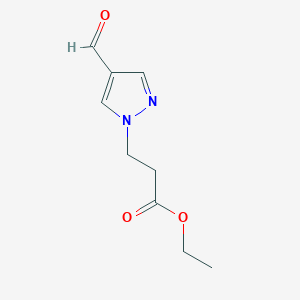

ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-formylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)3-4-11-6-8(7-12)5-10-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKJPOVXEGWRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring bearing a formyl substituent is typically prepared via cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds or related precursors. Two main approaches are prevalent:

Cyclization of Hydrazones or Hydrazines with β-Ketoesters or Enones:

Hydrazines react with β-ketoesters or trichloromethyl enones to form 1-substituted pyrazoles. For example, the reaction of arylhydrazines with trichloromethyl enones under controlled conditions yields 1-substituted-3-carboxyalkyl-1H-pyrazoles regioselectively.Use of Hydrazones Followed by Vilsmeier-Haack Formylation:

Hydrazones derived from methyl ketones can be formylated using Vilsmeier-Haack reagents (POCl3/DMF complex) to introduce the formyl group at the 4-position of the pyrazole ring.

Introduction of the Formyl Group (4-Formyl Substitution)

The formyl group at the 4-position of the pyrazole ring is commonly introduced via the Vilsmeier-Haack reaction , a classical method for formylation of aromatic and heteroaromatic compounds:

Vilsmeier-Haack Reaction on Pyrazole Derivatives:

The reaction involves treating pyrazole precursors or their hydrazones with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide. This reaction selectively introduces the formyl group at the 4-position of the pyrazole ring.Alternative Formylation via POCl3/DMF Complex:

Semicarbazones derived from alkyl or aryl methyl ketones undergo formylation with POCl3/DMF to yield 3-substituted pyrazole-4-carbaldehydes, which are structurally related to the target compound.

Preparation of the Ethyl Propanoate Side Chain

The ethyl 3-propanoate substituent at the 1-position of the pyrazole can be introduced by:

Alkylation of Pyrazole Nitrogen with Ethyl 3-bromopropanoate or Similar Alkylating Agents:

The pyrazole nitrogen (N-1) can be alkylated using ethyl 3-halopropanoate derivatives under basic conditions, leading to ethyl 3-(1H-pyrazol-1-yl)propanoate intermediates.Direct Use of β-Ketoester or Enone Precursors Bearing the Ethyl Ester:

Using β-ketoesters or enones with ethyl ester functionality in the pyrazole ring formation step can yield the ethyl 3-(pyrazol-1-yl)propanoate scaffold directly.

Representative Synthetic Route to Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

Based on the literature and experimental protocols, a plausible synthetic sequence is:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of hydrazone | React methyl ketone derivative with hydrazine | Hydrazone intermediate |

| 2 | Cyclization to pyrazole | Cyclocondensation with ethyl 3-bromopropanoate or β-ketoester | 1-substituted pyrazole with ethyl propanoate side chain |

| 3 | Formylation (Vilsmeier-Haack) | POCl3 and DMF at controlled temperature | Introduction of 4-formyl group on pyrazole ring |

| 4 | Purification | Column chromatography or recrystallization | Pure this compound |

This sequence is supported by the general methodologies for pyrazole-4-carbaldehyde synthesis and regioselective pyrazole functionalization.

Detailed Experimental Findings and Reaction Conditions

Regioselectivity in Pyrazole Formation:

- Using arylhydrazine hydrochlorides with trichloromethyl enones in methanol under reflux yields predominantly 1,3-regioisomers, which can be converted to carboxyalkyl pyrazoles after methanolysis.

- Free hydrazines favor 1,5-regioisomers, indicating that hydrazine type and reaction conditions critically influence the substitution pattern.

Summary Table of Key Preparation Methods

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through electrophilic aromatic substitution on the pyrazole ring, favoring the 4-position due to electronic and steric factors.

The cyclocondensation reaction with trichloromethyl enones involves initial nucleophilic attack by hydrazine nitrogen, cyclization, and dehydration to form pyrazole, followed by methanolysis converting the trichloromethyl group to carboxyalkyl functionality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ethyl 3-(4-carboxy-1H-pyrazol-1-yl)propanoate.

Reduction: Ethyl 3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate serves as a versatile scaffold in the synthesis of various bioactive compounds. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research indicates that modifications to the pyrazole ring can significantly enhance biological activity.

Key Findings:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. For instance, naphthyl-substituted pyrazole-derived hydrazones demonstrated considerable efficacy against these pathogens, highlighting the potential of this compound as a lead compound for developing new antimicrobial agents .

- Anticancer Potential: Research has also explored the anticancer properties of pyrazole derivatives. Certain modifications to the this compound structure have shown promising results in inhibiting cancer cell proliferation .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methodologies that involve the condensation of suitable precursors. The compound can be synthesized via reactions involving arylhydrazines and α,β-unsaturated carbonyl compounds, which yield diverse pyrazole derivatives with varying substituents.

Synthesis Techniques:

- Regioselective Synthesis: Recent advancements have led to regioselective methods for synthesizing substituted pyrazoles. For example, reactions conducted under controlled conditions can yield specific isomers with high selectivity .

- Green Chemistry Approaches: Innovative synthetic routes utilizing environmentally friendly solvents and reagents are being developed to enhance the sustainability of producing pyrazole derivatives .

Case Studies and Research Insights

Several studies have documented the applications of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-(4-Formyl-1H-Pyrazol-1-yl)Propanoate

- Structural Difference : Methyl ester vs. ethyl ester.

- Properties :

- Functional Impact : Methyl esters generally exhibit higher volatility and lower lipophilicity than ethyl esters, affecting applications in drug delivery or fragrance formulations.

Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate

- Structural Difference : Iodo substituent at pyrazole 4-position vs. formyl group.

- Properties :

- Functional Impact : The iodo substituent introduces steric bulk and electronic effects, contrasting with the formyl group’s electrophilic reactivity.

Ethyl 1-Benzyl-3-(4-Methylphenyl)Propanoate

Ethyl 3-(Methylthio)Propanoate

- Structural Difference : Methylthio group vs. pyrazole-formyl system.

- Properties :

- Functional Impact : Thioesters are critical in flavor chemistry due to low odor thresholds, unlike the formyl-pyrazole’s synthetic utility.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The formyl group in this compound enables nucleophilic additions, distinguishing it from iodo or methylthio analogs.

- Biological Relevance : Pyrazole derivatives with electron-withdrawing groups (e.g., formyl) show enhanced bioactivity compared to alkyl-substituted variants.

- Physical Properties : Ethyl esters generally improve membrane permeability in drug candidates over methyl esters, though this requires further validation for this specific compound.

Biological Activity

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of pyrazoles allows them to interact with various biological targets, influencing numerous biochemical pathways and cellular processes .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors for enzymes involved in metabolic processes. For example, they may inhibit xanthine oxidase, an enzyme linked to uric acid production, thus providing a therapeutic avenue for conditions like gout .

- Cell Signaling Modulation : These compounds can influence cell signaling pathways that regulate cell growth, differentiation, and apoptosis. They may activate or inhibit specific pathways, resulting in altered gene expression profiles and cellular responses .

This compound exhibits various biochemical properties that contribute to its biological activity:

- Structural Characteristics : The compound contains a pyrazole ring that enhances its reactivity with biological molecules. This structure allows for interactions via hydrogen bonding and hydrophobic interactions .

- Solubility and Stability : Its solubility in organic solvents facilitates its use in various biochemical assays. Stability studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for in vivo applications .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : In vitro assays showed that this compound could effectively reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in treating inflammatory diseases .

- Cancer Research : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, warranting further investigation into its anticancer properties .

Q & A

Basic: What are the standard synthetic routes for ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation, alkylation, or esterification. For example, pyrazole derivatives are often synthesized via nucleophilic substitution or cyclization reactions. Key factors affecting yield include:

- Reagent stoichiometry : Precise molar ratios of reactants (e.g., pyrazole derivatives and ester precursors) minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for pyrazole functionalization .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetic energy and thermal degradation .

Advanced: How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

Methodological Answer:

DoE minimizes experimental iterations by systematically varying parameters:

- Factorial design : Test interactions between variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Response Surface Methodology (RSM) : Model nonlinear relationships to predict maximum yield. For instance, a central composite design can map the effect of reaction time and pH on product purity .

- Taguchi methods : Robustly optimize parameters for scale-up, reducing variability in batch processes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., formyl proton at δ 9.8–10.2 ppm and pyrazole ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups .

Advanced: How can computational chemistry predict the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., activation energy for formyl group reactions) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility and stability.

- QSPR/QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with physicochemical properties for stability assessment .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use P95 respirators for aerosol protection .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

Methodological Answer:

- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay artifacts .

- Target validation : Use CRISPR/Cas9 or siRNA to confirm molecular targets (e.g., kinase inhibition).

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line variability) .

Basic: How is the purity of this compound assessed post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).

- Melting point analysis : Compare observed vs. literature values (if available) to confirm crystallinity.

- Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Advanced: What role do solvent and catalyst selection play in the regioselective synthesis of this compound?

Methodological Answer:

- Solvent effects : Polar solvents stabilize transition states for formylation at the pyrazole 4-position. For example, DMF enhances nucleophilic attack on the formyl donor .

- Catalytic control : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the pyrazole ring’s nitrogen-rich regions .

- Microwave-assisted synthesis : Accelerate regioselective reactions by reducing side-product formation through rapid heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.